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molecular formula C16H17N3S B8692241 2-(((1H-benzo[d]imidazol-2-yl)thio)methyl)-N,N-dimethylaniline CAS No. 104340-38-7

2-(((1H-benzo[d]imidazol-2-yl)thio)methyl)-N,N-dimethylaniline

Cat. No. B8692241
M. Wt: 283.4 g/mol
InChI Key: BLKLDWQFHUIMPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05294439

Procedure details

2-(2-Dimethylaminobenzylthio)benzimidazole (4.8 g) was dissolved in a mixture of 40 ml of chloroform and 5 ml of methanol. After the solution was chilled to 0° C., 3.86 g of m-chloroperbenzoic acid (purity: 70%) was added portionwise. Ten minutes later, a saturated aqueous NaHCO3 solution was added to the reaction mixture, and the resulting mixture was extracted with chloroform. The chloroform solution was washed with saturated brine and then dried over anhydrous sodium sulfate. The chloroform was distilled off under reduced pressure and the residue was recrystallized from a mixture of chloroform and ether to obtain 2.97 g of 2-(2-dimethylaminobenzylsulfinyl)benzimidazole as a colorless crystalline product (m.p. 116° C., decomposed).
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
3.86 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:20])[C:3]1[CH:19]=[CH:18][CH:17]=[CH:16][C:4]=1[CH2:5][S:6][C:7]1[NH:8][C:9]2[CH:15]=[CH:14][CH:13]=[CH:12][C:10]=2[N:11]=1.ClC1C=CC=C(C(OO)=[O:29])C=1.C([O-])(O)=O.[Na+]>C(Cl)(Cl)Cl.CO>[CH3:1][N:2]([CH3:20])[C:3]1[CH:19]=[CH:18][CH:17]=[CH:16][C:4]=1[CH2:5][S:6]([C:7]1[NH:11][C:10]2[CH:12]=[CH:13][CH:14]=[CH:15][C:9]=2[N:8]=1)=[O:29] |f:2.3|

Inputs

Step One
Name
Quantity
4.8 g
Type
reactant
Smiles
CN(C1=C(CSC=2NC3=C(N2)C=CC=C3)C=CC=C1)C
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Name
Quantity
5 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
3.86 g
Type
reactant
Smiles
ClC1=CC(=CC=C1)C(=O)OO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the resulting mixture was extracted with chloroform
WASH
Type
WASH
Details
The chloroform solution was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
The chloroform was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was recrystallized from a mixture of chloroform and ether

Outcomes

Product
Name
Type
product
Smiles
CN(C1=C(CS(=O)C=2NC3=C(N2)C=CC=C3)C=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.97 g
YIELD: CALCULATEDPERCENTYIELD 58.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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